5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride
Overview
Description
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride (THPPH) is a heterocyclic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
Scientific Research Applications
PI3Kδ Inhibitor
The compound has been optimized to generate a highly selective PI3Kδ inhibitor . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Inhibitors of PI3Kδ are being researched for their potential in treating autoimmune diseases and leukocyte malignancies .
ERK Inhibitor
The compound has been used in the discovery and optimization of a series of tetrahydropyridopyrimidine based extracellular signal-regulated kinase (ERK) inhibitors . ERKs are protein kinases that play key roles in regulating various cellular processes like proliferation, differentiation, and cell cycle progression. Inhibitors of ERK are being researched for their potential in treating various types of cancer .
Chemical Research
The compound is being used in chemical research for the synthesis of new compounds . Its unique structure makes it a valuable starting point for the synthesis of a variety of chemical compounds .
Drug Discovery
The compound is being used in drug discovery research . Its unique structure and biological activity make it a valuable compound for the development of new drugs .
Biological Activity
The compound has been used in the study of biological activity . Its unique structure and biological activity make it a valuable compound for studying biological processes .
Pharmacological Research
The compound is being used in pharmacological research . Its unique structure and biological activity make it a valuable compound for studying pharmacological processes .
Mechanism of Action
Target of Action
Related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Biochemical Pathways
Related compounds have been used in the synthesis of tetrahydropteroic acid derivatives, suggesting potential involvement in folate metabolism .
properties
IUPAC Name |
5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4-5,8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFTZQIEBLPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC(=O)C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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